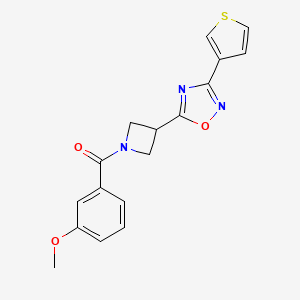

(3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

説明

The compound features a 3-methoxyphenyl group linked via a methanone moiety to an azetidine ring. The azetidine is substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group bearing a thiophen-3-yl substituent. This structure combines multiple pharmacophoric elements:

- 1,2,4-Oxadiazole: A heterocyclic bioisostere for esters or amides, enhancing resistance to enzymatic degradation .

- Thiophene: A π-electron-rich heterocycle that facilitates interactions with biological targets via hydrophobic or π-stacking effects.

- 3-Methoxyphenyl: The methoxy group may influence solubility and binding affinity through steric and electronic effects.

特性

IUPAC Name |

(3-methoxyphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-14-4-2-3-11(7-14)17(21)20-8-13(9-20)16-18-15(19-23-16)12-5-6-24-10-12/h2-7,10,13H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHIOZHLCSZUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety, contributing to its unique pharmacological properties.

Research indicates that compounds similar to (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and pathogen survival.

- Interaction with Receptors : It has been shown to modulate receptor activity, particularly in the context of adenosine receptors, which play a crucial role in various physiological processes .

- Antimicrobial Properties : The presence of the oxadiazole and thiophene rings suggests potential antimicrobial activity against a range of bacteria and fungi.

Biological Activity Data

The biological activity of (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has been evaluated through various assays. Below is a summary table highlighting key findings:

Case Studies

Several studies have investigated the biological activity of related compounds that share structural similarities with (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone:

- Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds similar to the target compound showed significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent efficacy .

- Antimicrobial Testing : In a comparative study involving various heterocyclic compounds, the target compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of both the azetidine and thiophene rings enhances the compound's interaction with microbial targets. Studies have shown that derivatives of oxadiazole can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | Contains azetidine and oxadiazole | Antimicrobial against Gram-positive bacteria |

| 3,5-disubstituted oxadiazoles | Varying substituents on oxadiazole | Broad-spectrum antimicrobial activity |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The structural features of this compound may contribute to its ability to target specific signaling pathways involved in cancer progression.

Polymer Development

The unique chemical structure of (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone makes it a candidate for incorporation into polymer matrices. Its properties can enhance the thermal stability and mechanical strength of polymers. Research into polymer composites has shown that incorporating such organic compounds can lead to materials with improved electrical conductivity and thermal properties .

Pesticidal Applications

The thiophene ring in the compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit insecticidal and fungicidal activities. The exploration of this compound's efficacy against agricultural pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Case Study 1: Antimicrobial Efficacy

In a study examining various oxadiazole derivatives, (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting its potential as an anticancer agent.

類似化合物との比較

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Structural and Functional Differences

Core Heterocycles

- 1,2,4-Oxadiazole (Target) vs. Thiadiazole derivatives (e.g., compound in ) show stronger tubulin polymerization inhibition due to sulfur’s electronegativity .

- Triazole vs. Oxadiazole :

Substituent Effects

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves stepwise coupling of the azetidine ring with the thiophene-oxadiazole moiety, followed by introducing the 3-methoxyphenyl group. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to stabilize reactive intermediates .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance oxadiazole formation .

- Catalysts : Employ Pd/C or CuI for coupling reactions to reduce side products .

Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR spectroscopy : Use - and -NMR to verify the azetidine ring (δ 3.5–4.5 ppm for CH groups) and oxadiazole/thiophene proton environments .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z ~403.4) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using a C18 column with a methanol/water mobile phase .

Q. How can researchers screen for preliminary biological activity of this compound?

- Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- Dose-response recalibration : Conduct ADMET modeling to adjust dosing regimens based on plasma protein binding and tissue distribution .

Q. How can computational chemistry predict the reactivity of the oxadiazole and azetidine moieties in this compound?

- Methodological Answer:

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the oxadiazole ring .

- MD simulations : Simulate solvation effects on the azetidine ring’s conformational flexibility in aqueous environments .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer:

- Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., apoptosis or oxidative stress) .

- Proteomic analysis : Perform SILAC labeling to quantify target protein expression changes post-treatment .

- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptor genes (e.g., EGFR or mTOR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。